molecular formula C18H20N6O B2542448 2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380071-15-6

2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2542448
CAS No.: 2380071-15-6
M. Wt: 336.399
InChI Key: UMBBWRLNUQOAGE-UHFFFAOYSA-N
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Description

2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of pyrimidine, piperazine, and pyranopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the pyranopyridine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Investigated for its antiproliferative activity.

Uniqueness

2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-10-20-12-21-17(13)23-3-5-24(6-4-23)18-14(9-19)8-15-11-25-7-2-16(15)22-18/h8,10,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBBWRLNUQOAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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